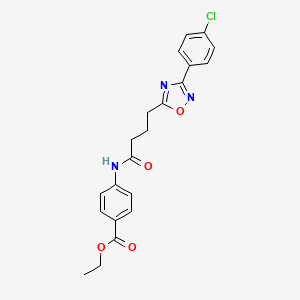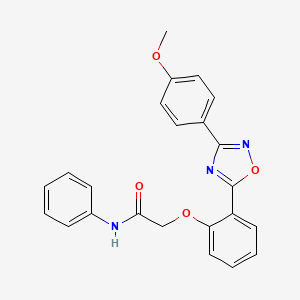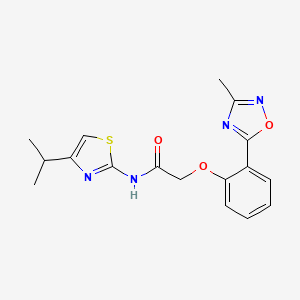![molecular formula C23H23BrN2O3S B7701024 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide](/img/structure/B7701024.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide, commonly known as BMS-986142, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been extensively studied for their potential therapeutic applications in various autoimmune and inflammatory diseases. BMS-986142 is a selective JAK1 inhibitor that has shown promising results in preclinical studies.
Wirkmechanismus
BMS-986142 selectively inhibits 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1, which is a key mediator of the signaling pathways involved in inflammation and immune response. By inhibiting 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1, BMS-986142 can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to effectively reduce inflammation and improve clinical symptoms in preclinical models of autoimmune and inflammatory diseases. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986142 is a selective 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1 inhibitor, which makes it a valuable tool for studying the role of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1 in various biological processes. However, like all small molecule drugs, BMS-986142 has limitations in terms of its specificity and off-target effects. Therefore, it is important to use appropriate controls and experimental designs to ensure the validity of the results obtained with BMS-986142.
Zukünftige Richtungen
There are several potential future directions for research on BMS-986142. One area of interest is the evaluation of its safety and efficacy in clinical trials for various autoimmune and inflammatory diseases. Another area of interest is the study of its mechanism of action and potential off-target effects, which could help to identify new therapeutic targets and improve its specificity. Additionally, the development of new 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide inhibitors with improved selectivity and efficacy is an active area of research, which could lead to the discovery of new treatments for autoimmune and inflammatory diseases.
Synthesemethoden
The synthesis of BMS-986142 involves several steps, starting with the reaction of 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-bromobenzyl 4-chlorobenzenesulfonate. This intermediate is then reacted with 2-phenylethylamine to form 4-bromobenzyl 4-(2-phenylethylamino)benzenesulfonate. Finally, the target compound, BMS-986142, is obtained by reacting this intermediate with acetic anhydride and triethylamine.
Wissenschaftliche Forschungsanwendungen
BMS-986142 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has shown significant efficacy in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-8-9-18(2)22(14-17)25-23(27)16-26(15-19-10-12-20(24)13-11-19)30(28,29)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFNIHGTGBIULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


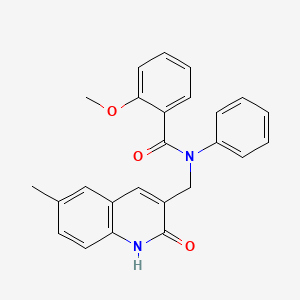

![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)

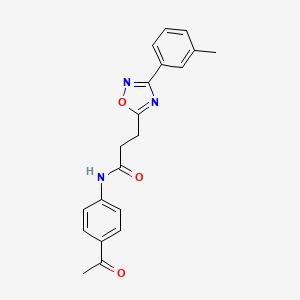
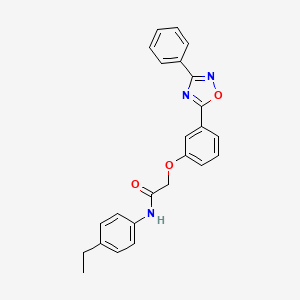
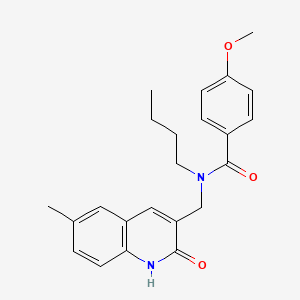
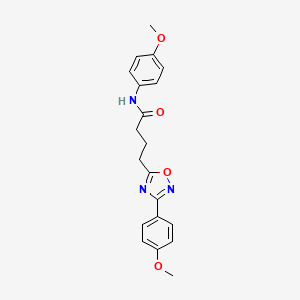
![3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701015.png)
